

Application Notes and Protocols: BMS-986235 Treatment in Post-Myocardial Infarction Models

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Compound of Interest

Compound Name: BMS-986235

Cat. No.: B1192409

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These application notes provide a comprehensive overview of the use of **BMS-986235**, a selective formyl peptide receptor 2 (FPR2) agonist, in preclinical post-myocardial infarction (MI) models. The information compiled from recent studies highlights the therapeutic potential of **BMS-986235** in promoting cardiac repair and preserving heart function after an ischemic event.

Introduction

Dysregulated and prolonged inflammation following a myocardial infarction is a key driver of adverse cardiac remodeling, leading to heart failure.^[1] **BMS-986235** is a small molecule agonist of FPR2, a G protein-coupled receptor that plays a critical role in orchestrating the resolution of inflammation.^{[2][3]} By activating FPR2, **BMS-986235** promotes a switch from a pro-inflammatory to a pro-resolving cellular phenotype, particularly in macrophages, thereby enhancing cardiac healing and improving functional outcomes in rodent models of MI.^{[1][4]}

Mechanism of Action

BMS-986235 selectively activates FPR2, initiating downstream signaling cascades that modulate immune cell behavior. This activation leads to several key cellular responses that are beneficial in the context of post-MI recovery:

- **Promotion of a Pro-resolution Macrophage Phenotype:** Treatment with **BMS-986235** increases the expression of markers associated with pro-resolving macrophages, such as

Arginase-1 and CD206.

- **Enhanced Phagocytosis and Neutrophil Apoptosis:** The compound stimulates the clearance of apoptotic neutrophils by macrophages (efferocytosis), a crucial step in resolving inflammation.
- **Modulation of Cytokine and Chemokine Expression:** **BMS-986235** stimulates the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10) and Monocyte Chemoattractant Protein-1 (MCP-1).
- **Inhibition of Neutrophil Chemotaxis:** The compound helps to limit the excessive infiltration of neutrophils into the infarcted tissue.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of **BMS-986235** in post-MI models.

Table 1: Effects of **BMS-986235** on Cardiac Function and Remodeling in a Mouse MI Model

Parameter	Vehicle Control	BMS-986235 (0.3 mg/kg/day, p.o.)	Reference
Survival Rate	Lower	Improved	
Left Ventricular Area	Increased	Reduced	
Scar Area	Larger	Reduced	
Infarct Wall Thickness	Thinner	Preserved	
Infarct Length Reduction	-	39%	

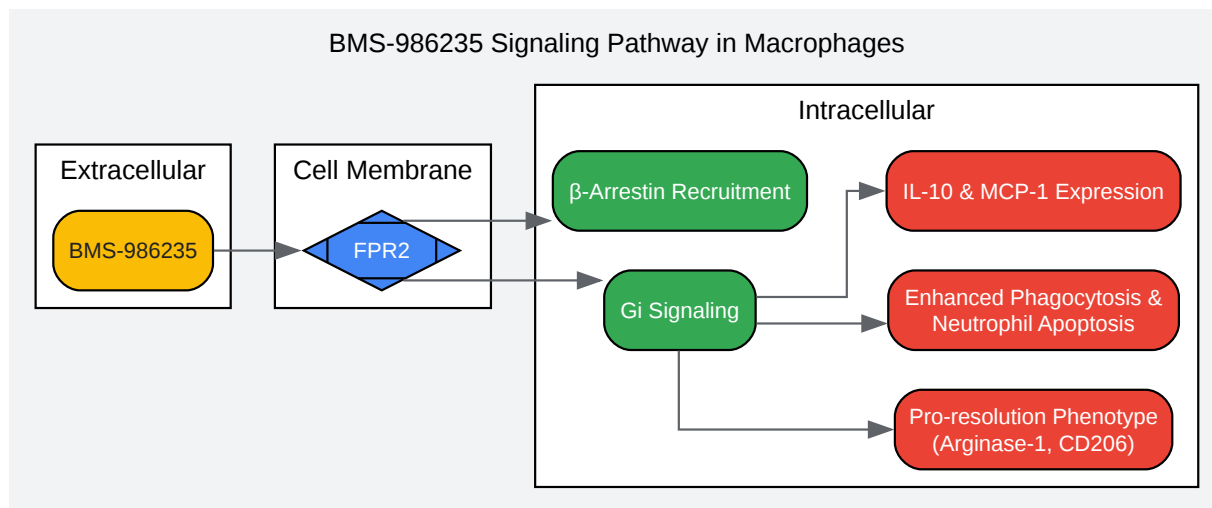
Table 2: Effects of **BMS-986235** on Cardiac Function and Remodeling in a Rat MI Model

Parameter	Vehicle Control	BMS-986235	Reference
Ejection Fraction	Lower	Increased	
Viable Myocardium	Reduced	Preserved	
Left Ventricular Remodeling	Attenuated	Attenuated	
Infarct Wall Thickness (Long-term)	Reduced	Preserved	
Left Ventricular Ejection Fraction (Long-term)	Lower	Increased	

Table 3: Pharmacokinetic Properties of **BMS-986235** in Mice

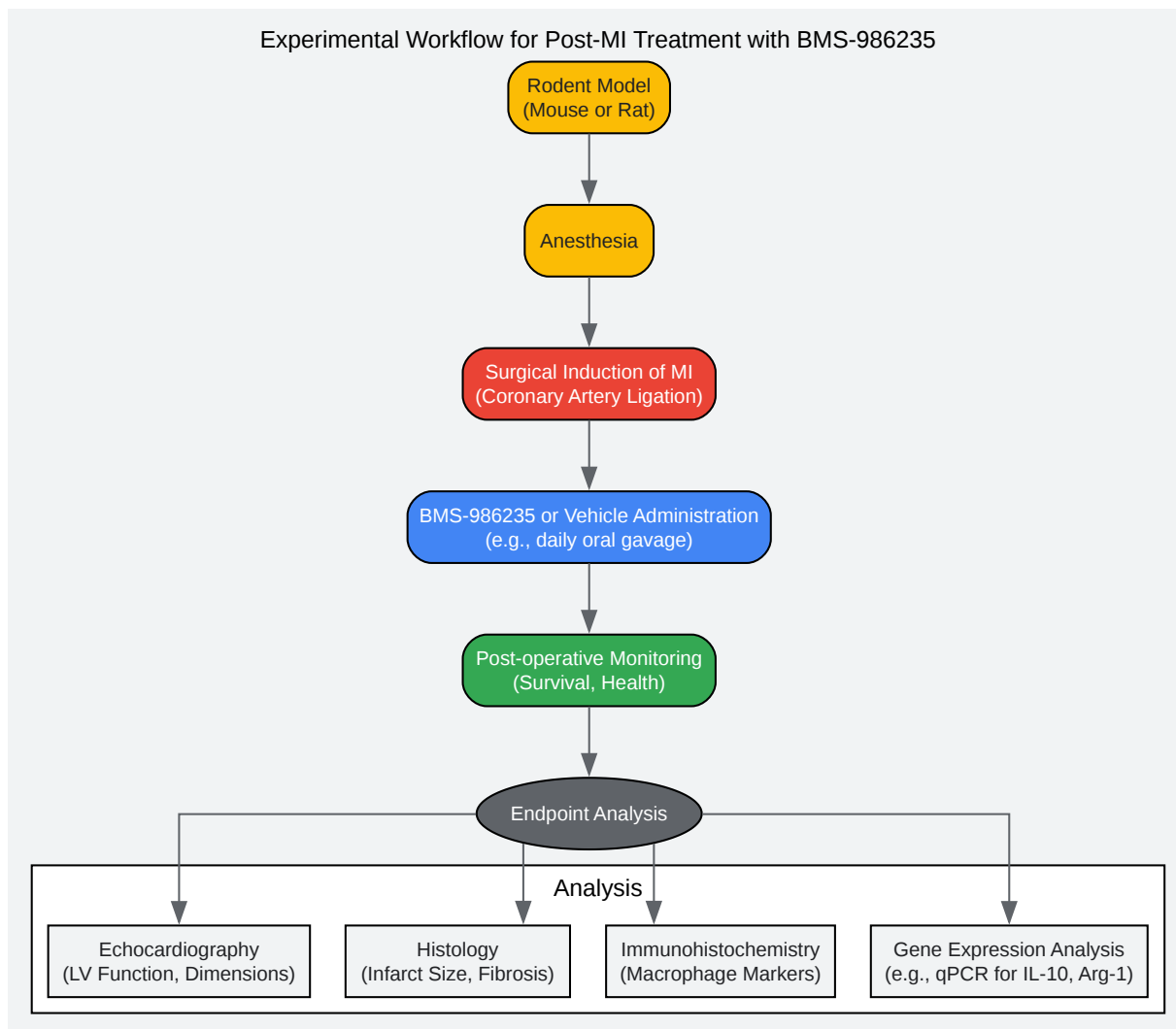
Parameter	Value (at 1 mg/kg, p.o.)	Reference
C _{max}	160 nmol/L	
T _{1/2}	0.68 hours	
AUC _{0-inf}	120 nmol/L·h	
Bioavailability (BA)	24%	

Signaling Pathways and Experimental Workflows



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Caption: **BMS-986235** activates the FPR2 receptor, leading to downstream signaling that promotes a pro-resolution macrophage phenotype.



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Caption: A generalized workflow for evaluating **BMS-986235** in a rodent model of myocardial infarction.

Experimental Protocols

1. Animal Models of Myocardial Infarction

Myocardial infarction is typically induced in rodents (mice or rats) via surgical ligation of the left anterior descending (LAD) coronary artery. This procedure mimics the pathophysiology of human MI. Both permanent ligation and ischemia-reperfusion models can be utilized.

- **Anesthesia:** An appropriate anesthetic regimen is crucial for animal welfare and surgical success. A combination of medetomidine-midazolam-butorphanol followed by isoflurane maintenance has been described for rats. Close monitoring of vital signs is essential.
- **Surgical Procedure (LAD Ligation):**
 - After achieving a surgical plane of anesthesia, the animal is intubated and ventilated.
 - A left thoracotomy is performed to expose the heart.
 - The LAD is identified and ligated with a suture. Successful ligation is confirmed by blanching of the anterior wall of the left ventricle.
 - For ischemia-reperfusion models, the ligature is removed after a defined period (e.g., 30-60 minutes).
 - The chest is closed in layers, and the animal is allowed to recover.
- **Post-operative Care:** Analgesics should be administered post-operatively. Animals should be closely monitored for signs of pain, distress, or complications such as cardiac rupture.

2. **BMS-986235** Administration

- **Formulation:** **BMS-986235** can be formulated for oral administration.
- **Dosing:** A dose of 0.3 mg/kg administered daily by oral gavage has been shown to be effective in mice.
- **Treatment Duration:** Treatment is typically initiated shortly after MI induction and continued for a specified period (e.g., 24-28 days) depending on the study endpoints.

3. Assessment of Cardiac Function and Remodeling

- **Echocardiography:** Transthoracic echocardiography is a non-invasive method used to serially assess cardiac function and dimensions, including left ventricular ejection fraction (LVEF), fractional shortening (FS), and ventricular volumes.
- **Histological Analysis:** At the study endpoint, hearts are harvested, sectioned, and stained (e.g., with Masson's trichrome or Picrosirius red) to quantify infarct size, scar thickness, and collagen deposition.
- **Immunohistochemistry:** Specific cell populations, such as macrophages, can be identified and quantified in cardiac tissue sections using antibodies against markers like CD68 (pan-macrophage) and CD206 (pro-resolution macrophage).

4. Analysis of Inflammatory and Pro-resolving Markers

- **Quantitative PCR (qPCR):** Gene expression levels of key inflammatory and pro-resolving mediators (e.g., IL-10, Arginase-1, TNF- α) in cardiac tissue or isolated cells can be quantified by qPCR.
- **Flow Cytometry:** Immune cell populations in the heart, blood, or spleen can be characterized and quantified using flow cytometry with specific cell surface markers.

Conclusion

BMS-986235 represents a promising therapeutic agent for mitigating the adverse consequences of myocardial infarction. Its targeted action on the FPR2 receptor to promote the resolution of inflammation offers a novel approach to improve cardiac healing and preserve heart function. The protocols and data presented here provide a foundation for further research and development of this compound for the treatment of ischemic heart disease.

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